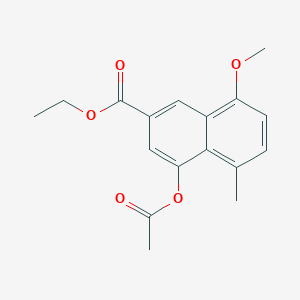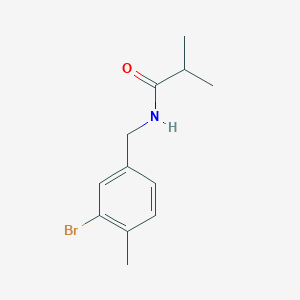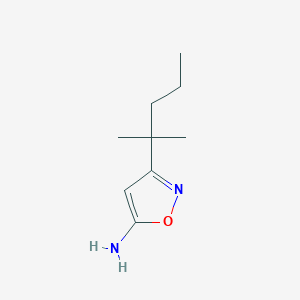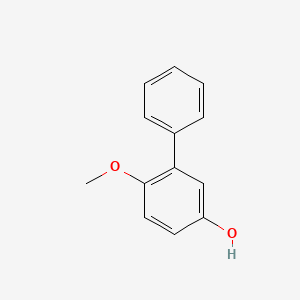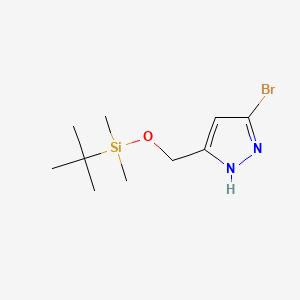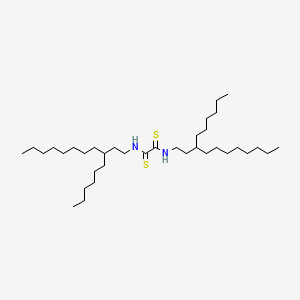
N,N'-Bis(3-hexylundecyl)-dithiooxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(3-hexylundecyl)-dithiooxamide: is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with different molecular targets. The compound is characterized by its long alkyl chains and dithiooxamide core, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(3-hexylundecyl)-dithiooxamide typically involves the reaction of dithiooxamide with 3-hexylundecyl bromide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of N,N’-Bis(3-hexylundecyl)-dithiooxamide may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N,N’-Bis(3-hexylundecyl)-dithiooxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiooxamide core to thiol groups.
Substitution: The alkyl chains can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Applications De Recherche Scientifique
N,N’-Bis(3-hexylundecyl)-dithiooxamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can interact with biological molecules, making it useful in studying protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: It is used in the development of materials with specific properties, such as conductive polymers or surfactants.
Mécanisme D'action
The mechanism by which N,N’-Bis(3-hexylundecyl)-dithiooxamide exerts its effects involves its interaction with molecular targets such as metal ions or biological macromolecules. The dithiooxamide core can chelate metal ions, forming stable complexes that can influence various chemical and biological processes. The long alkyl chains contribute to the compound’s solubility and ability to interact with hydrophobic environments.
Comparaison Avec Des Composés Similaires
- N,N’-Bis(3-hexylundecyl)ethanebisthioamide
- N,N’-Bis(3-hexylundecyl)perylene-3,4:9,10-bis(dicarbimide)
Comparison: N,N’-Bis(3-hexylundecyl)-dithiooxamide is unique due to its dithiooxamide core, which provides distinct chemical reactivity compared to similar compounds. The presence of long alkyl chains also enhances its solubility and interaction with hydrophobic environments, making it more versatile in various applications.
Propriétés
Numéro CAS |
63867-42-5 |
|---|---|
Formule moléculaire |
C36H72N2S2 |
Poids moléculaire |
597.1 g/mol |
Nom IUPAC |
N,N'-bis(3-hexylundecyl)ethanedithioamide |
InChI |
InChI=1S/C36H72N2S2/c1-5-9-13-17-19-23-27-33(25-21-15-11-7-3)29-31-37-35(39)36(40)38-32-30-34(26-22-16-12-8-4)28-24-20-18-14-10-6-2/h33-34H,5-32H2,1-4H3,(H,37,39)(H,38,40) |
Clé InChI |
UOECFOJNXHENFL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)CCNC(=S)C(=S)NCCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-({[(Methylamino)carbonyl]amino}methyl)benzoic acid](/img/structure/B13935910.png)
![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935921.png)
